

A Technical Guide to the Fundamental Properties of 2-Bromopyrene

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Compound of Interest

Compound Name: 2-Bromopyrene

Cat. No.: B1587533

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopyrene (CAS No. 1714-27-8) is a brominated polycyclic aromatic hydrocarbon (PAH) derived from pyrene. As a key synthetic intermediate, it serves as a crucial building block in the fields of materials science, organic synthesis, and medicinal chemistry.^{[1][2]} Its unique structure, featuring a bromine atom at a nodal position of the pyrene core, imparts specific electronic and reactive properties that are leveraged in the design of advanced functional materials.^[2] This technical guide provides a comprehensive overview of the fundamental properties of **2-Bromopyrene**, including its physicochemical characteristics, spectroscopic data, synthesis protocols, and applications, intended for professionals in research and development.

Core Properties and Identification

2-Bromopyrene is typically a beige solid at room temperature.^[3] Its core identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for **2-Bromopyrene**

Identifier	Value	Reference(s)
Chemical Name	2-Bromopyrene	[4]
Synonyms	Pyrene, 2-bromo-	[1][4]
CAS Number	1714-27-8	[1][4]
Molecular Formula	C ₁₆ H ₉ Br	[1][4]
Molecular Weight	281.15 g/mol	[1][2]
InChIKey	FQVOKXARZCJTIT-UHFFFAOYSA-N	[1]

Table 2: Physicochemical Properties of **2-Bromopyrene**

Property	Value	Reference(s)
Appearance	Beige solid	[3]
Melting Point	135.5 °C	[n/a]
Boiling Point	422.5 °C at 760 mmHg	[2][4]
Density	1.578 g/cm ³	[2][4]
Flash Point	209.4 °C	[2][4]
Vapor Pressure	5.91 x 10 ⁻⁷ mmHg at 25°C	[4][5]
Refractive Index	1.858	[4]
Storage	Sealed in dry, room temperature	[6]

Note: Some sources report slightly different values for molecular weight and boiling point.

Spectroscopic Data

The spectroscopic properties of pyrene derivatives are of significant interest due to their applications in fluorescence probing and optoelectronics.

Table 3: Spectroscopic Data for **2-Bromopyrene**

Spectrum Type	Data (Solvent: CDCl ₃ , unless specified)	Reference(s)
¹ H NMR (400 MHz)	δ (ppm): 8.16 (s, 2H), 8.12 (d, J = 7.5 Hz, 2H), 8.00–7.94 (m, 2H), 7.83 (d, J = 9.0 Hz, 2H), 7.80–7.72 (m, 1H)	[3]
¹³ C NMR	Specific experimental data not readily available in cited literature.	
UV-Vis Absorption	Specific absorption maxima (λ _{max}) not readily available. However, substitution at the 2-position strongly influences the S ₁ ← S ₀ transition while having little effect on the S ₂ ← S ₀ transition, which remains "pyrene-like".[7]	
Fluorescence	Specific emission maxima (λ _{em}) not readily available. 2-substituted pyrenes typically exhibit high fluorescence quantum yields and long fluorescence lifetimes, often exceeding 16 ns.[7]	

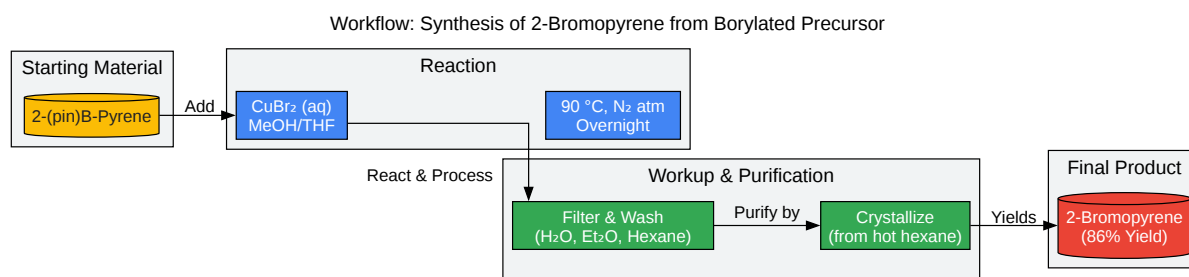
Synthesis and Purification

2-Bromopyrene can be synthesized via several routes. The choice of method often depends on the desired scale and the availability of starting materials. Below are two common experimental protocols.

Experimental Protocol 1: Bromination of a Borylated Pyrene Precursor

This modern method provides a high yield of **2-Bromopyrene** from a readily prepared pyrene boronic ester.^[3]

- **Reaction Setup:** Dissolve 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (1.00 mmol) in a mixture of methanol and tetrahydrofuran (MeOH/THF, 60 mL, 3:1 v/v).
- **Addition of Reagent:** To the solution, add an aqueous solution of copper(II) bromide (CuBr₂, 10.00 mmol in 30 mL of water).
- **Reaction Conditions:** Stir the resulting mixture overnight at 90 °C under a nitrogen atmosphere.
- **Workup:** After cooling, filter the precipitate. Wash the collected solid successively with water, diethyl ether, and hexane.
- **Purification:** Crystallize the crude product from hot hexane to yield **2-Bromopyrene** as a beige solid (Typical Yield: 86%).^[3]



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Synthesis workflow for **2-Bromopyrene** via bromination of a borylated precursor.

Experimental Protocol 2: Diazotization and Deamination

This method, often used in industrial settings, prepares **2-Bromopyrene** from an amino-pyrene precursor.

- **Diazonium Salt Formation:** Add 1-amino-**2-bromopyrene** (0.5 mol) to a sulfuric acid solution. Cool the solution to 0-5 °C. While maintaining this temperature, add a sodium nitrite aqueous solution dropwise to form the diazonium salt solution.
- **Deamination:** Drip the prepared diazonium salt solution into a hypophosphorous acid aqueous solution, also cooled to 0-5 °C. Allow the reaction to proceed for approximately 30 minutes.
- **Workup:** Filter the reaction mixture and dry the resulting filter cake to obtain crude **2-Bromopyrene**.
- **Purification:** Refine the crude product by dissolving it in 1.5-2.5 times its weight of ethyl acetate, heating to reflux, and then cooling to approximately 20 °C to induce crystallization. The purified product can achieve purity levels $\geq 99.5\%$.

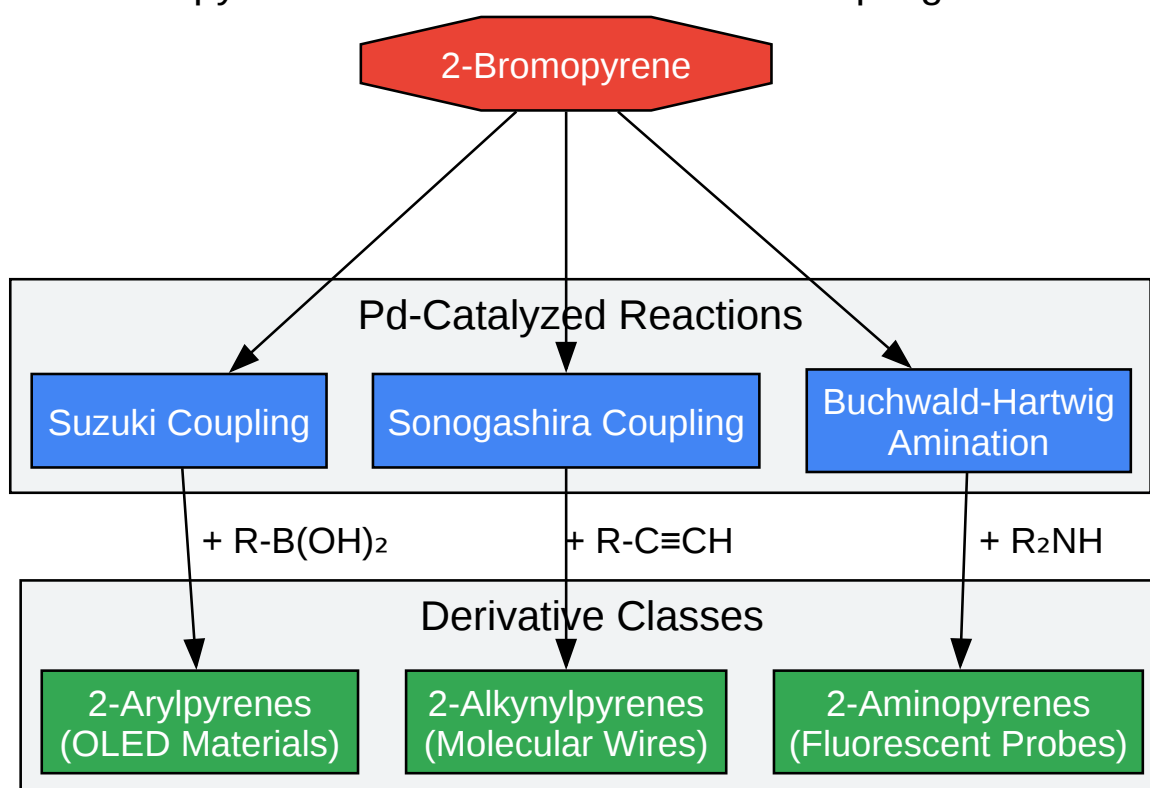
Chemical Reactivity and Applications

The bromine atom on the pyrene core makes **2-Bromopyrene** a versatile precursor for further functionalization, primarily through palladium-catalyzed cross-coupling reactions.

- **Suzuki-Miyaura Coupling:** Reacts with aryl or vinyl boronic acids/esters to form C-C bonds, leading to the synthesis of 2-arylpyrenes, which are investigated as materials for Organic Light-Emitting Diodes (OLEDs).
- **Sonogashira Coupling:** Couples with terminal alkynes to produce 2-alkynylpyrenes. These extended π -conjugated systems are explored for applications as molecular wires and in other optoelectronic devices.
- **Buchwald-Hartwig Amination:** Forms C-N bonds by reacting with amines, yielding 2-aminopyrene derivatives that can be used as fluorescent probes and labels.

The strategic position of the bromine at the 2-position allows for the creation of derivatives with distinct photophysical properties compared to those substituted at other positions (e.g., the 1-position).[7]

2-Bromopyrene as a Precursor in Cross-Coupling Reactions




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2-Bromopyrene as a key precursor in various palladium-catalyzed cross-coupling reactions.

Safety and Handling

Comprehensive toxicological data for **2-Bromopyrene** is not widely available. However, based on supplier safety data, the compound is classified with the GHS pictograms and statements listed below. It is crucial not to confuse the safety profile of **2-Bromopyrene** (CAS 1714-27-8) with that of 2-Bromopyridine (CAS 109-04-6), which is a significantly more toxic substance.[8]

Table 4: GHS Safety Information for **2-Bromopyrene**

Category	Information	Reference(s)
GHS Pictogram	 alt text	[6]
Signal Word	Warning	[6][9]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[6]
Precautionary Statements	P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501	[6]

Handling Recommendations:

- Use only in a well-ventilated area or under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.
- Store in a tightly sealed container in a dry, cool place.

Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.

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